6-(2,3-Difluorophenyl)picolinic acid

Agrochemical research Auxin herbicides Structure-activity relationship

Ensure experimental reproducibility with 6-(2,3-Difluorophenyl)picolinic acid (CAS 887983-10-0)—the only 6-position 2,3-difluorophenyl-substituted picolinate scaffold. This specific regioisomer is critical for valid SAR assays, kinase inhibitor synthesis, and auxin herbicide discovery. Avoid confounding variables introduced by 3-, 4-, or 5-substituted analogs. ≥98% purity. Global shipping. Order now.

Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
CAS No. 887983-10-0
Cat. No. B1328099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-Difluorophenyl)picolinic acid
CAS887983-10-0
Molecular FormulaC12H7F2NO2
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O
InChIInChI=1S/C12H7F2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17)
InChIKeyJUSDDTOOMCUOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,3-Difluorophenyl)picolinic Acid (CAS 887983-10-0): Baseline Characterization and Structural Identity for Procurement Verification


6-(2,3-Difluorophenyl)picolinic acid (CAS 887983-10-0) is a fluorinated heterocyclic aromatic compound consisting of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 6-position with a 2,3-difluorophenyl moiety [1]. The molecular formula is C12H7F2NO2 with a molecular weight of 235.19 g/mol [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% , with MDL identifier MFCD06410080 . The presence of the electron-withdrawing difluorophenyl substituent modulates the electronic properties of the picolinic acid scaffold, a structural feature that distinguishes it from non-fluorinated analogs and alternative regioisomers such as 3-(2,3-difluorophenyl)picolinic acid (CAS 1261655-32-6), 4-(2,3-difluorophenyl)picolinic acid (CAS 1261779-71-8), and 5-(2,3-difluorophenyl)picolinic acid (CAS 1261830-65-2), all of which share the identical molecular formula but differ in substitution position on the pyridine ring [2]. These regioisomeric variations can significantly impact molecular recognition, binding geometry, and physicochemical properties, making compound-specific procurement essential for reproducible research outcomes [2].

Why 6-(2,3-Difluorophenyl)picolinic Acid Cannot Be Replaced by Regioisomeric or Non-Fluorinated Picolinic Acid Analogs


Substitution of 6-(2,3-difluorophenyl)picolinic acid with alternative picolinic acid derivatives—including regioisomers (3-, 4-, or 5-position substitution variants), mono-fluorinated analogs, or unsubstituted picolinic acid—introduces uncontrolled experimental variables that can invalidate SAR interpretations and compromise synthetic pathway fidelity. The 2,3-difluorophenyl group at the 6-position establishes a distinct electronic environment through fluorine's strong electron-withdrawing effect (inductive -I effect) and resonance donation capacity, which directly influences the pKa of the carboxylic acid moiety, the Lewis basicity of the pyridine nitrogen, and the conformational preferences of the molecule [1]. In the context of 6-aryl-picolinate chemistry, even subtle changes in aryl substitution pattern can alter herbicidal potency by orders of magnitude [2]. Furthermore, fluorination at the 2,3-positions of the phenyl ring confers enhanced metabolic stability relative to non-fluorinated or mono-fluorinated counterparts by blocking oxidative metabolism at these positions—a well-established principle in medicinal chemistry optimization [3]. The combination of regiospecific substitution (6-position on pyridine) and the ortho/meta-difluoro pattern on the phenyl ring creates a unique three-dimensional electrostatic surface that cannot be replicated by commercially available regioisomers such as 3-(2,3-difluorophenyl)picolinic acid (CAS 1261655-32-6), 4-(2,3-difluorophenyl)picolinic acid (CAS 1261779-71-8), 5-(2,3-difluorophenyl)picolinic acid (CAS 1261830-65-2), or alternative fluorophenyl regioisomers including 6-(2,4-difluorophenyl)picolinic acid (CAS 887983-05-3) and 6-(2,5-difluorophenyl)picolinic acid (CAS 887983-00-8) [4]. Procurement of the exact CAS-specified compound is therefore a prerequisite for reproducible cross-study comparisons and valid structure-activity relationship determinations.

Quantitative Differential Evidence for 6-(2,3-Difluorophenyl)picolinic Acid Selection: Comparative Data and Evidence Limitations


Regioisomeric Differentiation: 6-Position Substitution Defines Herbicidal Activity Profile in 6-Aryl-Picolinate Class

Within the 6-aryl-picolinate herbicide class, the 6-position substitution on the picolinic acid scaffold is a non-negotiable structural requirement for potent herbicidal activity. SAR studies leading to commercial auxin herbicides Arylex™ active and Rinskor™ active established that compounds bearing the aryl group at the 6-position of the picolinic acid core exhibit potent herbicidal activity, whereas regioisomers with substitution at the 3-, 4-, or 5-positions fail to achieve comparable efficacy [1]. This class-level inference is directly applicable to 6-(2,3-difluorophenyl)picolinic acid, whose 6-position substitution pattern aligns with the active pharmacophore geometry. The picolinic acid carboxylic acid moiety at the 2-position and the aryl substituent at the 6-position together form the critical recognition elements for target engagement with auxin-signaling F-box proteins (AFB5) [2].

Agrochemical research Auxin herbicides Structure-activity relationship Weed control

Fluorination Pattern Differentiation: 2,3-Difluoro Substitution Confers Distinct Electronic and Metabolic Profile Relative to Mono-Fluoro Analogs

The 2,3-difluorophenyl moiety in the target compound provides a distinct combination of electronic effects and metabolic blocking capacity that differentiates it from mono-fluorophenyl analogs such as 6-(2-fluorophenyl)picolinic acid. Fluorine substitution in drug candidates is a validated strategy to improve metabolic stability, enhance target binding, and modulate physicochemical properties [1]. The ortho-fluorine (position 2) introduces a strong electron-withdrawing inductive effect that lowers the pKa of adjacent functional groups and influences molecular conformation, while the meta-fluorine (position 3) provides additional metabolic blockade without introducing steric hindrance that could compromise target engagement [1]. Dual fluorination at the 2,3-positions creates a metabolically resistant phenyl ring, as both ortho and meta positions—common sites for cytochrome P450-mediated oxidative metabolism—are blocked by fluorine atoms. In comparative analysis, 6-(2-fluorophenyl)picolinic acid lacks the meta-fluorine and is therefore predicted to exhibit different metabolic stability and target binding kinetics .

Medicinal chemistry Drug design Metabolic stability Fluorine substitution

Kinase Scaffold Compatibility: 2,3-Difluorophenyl Moiety Enhances ATP-Pocket Binding Affinity in Picolinic Acid-Derived Kinase Inhibitors

Structural biology studies on related 5-amino-6-(2,3-difluorophenyl)picolinic acid have demonstrated via X-ray crystallography that the 2,3-difluorophenyl moiety enhances binding affinity to ATP-binding pockets of specific kinases, with the picolinic acid group contributing to solubility and bioavailability . This finding provides class-level validation for the 6-(2,3-difluorophenyl)picolinic acid scaffold as a privileged structure for kinase inhibitor design. In the broader kinase inhibitor landscape, picolinamide derivatives containing fluorinated aryl groups have been disclosed as Pim kinase inhibitors with demonstrated activity against Pim-1, Pim-2, and Pim-3 [1]. The target compound 6-(2,3-difluorophenyl)picolinic acid serves as the carboxylic acid precursor to these picolinamide-based inhibitors, positioning it as a strategic building block for structure-activity relationship exploration in kinase programs. In contrast, regioisomeric analogs (3-, 4-, or 5-position difluorophenyl substitution) would orient the fluorinated aryl group differently relative to the carboxylic acid handle, fundamentally altering the geometry of derived amides and their capacity to occupy kinase ATP-binding pockets [2].

Kinase inhibition Cancer therapeutics ATP-binding pocket Pim kinases Structure-based drug design

Physical Property Differentiation: Computed LogP and Polar Surface Area Values Distinguish 6-(2,3-Difluorophenyl)picolinic Acid from Regioisomers

The 6-(2,3-difluorophenyl)picolinic acid exhibits computed physicochemical parameters that differentiate it from structurally similar compounds and inform its suitability for specific applications. The target compound has a computed LogP of 2.72500 and a polar surface area (PSA) of 50.19000 Ų [1]. These values position it within favorable ranges for membrane permeability (LogP between 1 and 3 generally optimal for passive diffusion) while maintaining moderate polarity that supports aqueous solubility. In comparison, alternative 6-aryl-picolinic acids with different fluorine substitution patterns or alternative regioisomers (3-, 4-, or 5-position substitution) are predicted to exhibit distinct LogP and PSA values due to altered molecular geometry and electronic distribution [2]. For instance, substitution at the 3-position versus the 6-position changes the spatial relationship between the carboxylic acid and the aryl group, which can influence intramolecular hydrogen bonding, conformational preferences, and ultimately the compound's behavior in biological assays and synthetic transformations [2].

Physicochemical properties LogP Polar surface area Bioavailability prediction ADME

Critical Evidence Gap: Absence of Direct Comparative Bioactivity Data for 6-(2,3-Difluorophenyl)picolinic Acid

A comprehensive search of peer-reviewed literature, patent databases, and authoritative biochemical repositories (including BindingDB, PubChem BioAssay, ChEMBL) reveals that no direct head-to-head comparative bioactivity data are currently available in the public domain for 6-(2,3-difluorophenyl)picolinic acid. No peer-reviewed publications reporting IC50, Ki, EC50, or other quantitative activity metrics for this specific compound were identified in searches spanning primary literature indexed in PubMed and patent databases [1]. Vendor listings reference potential biological activities (antimicrobial, anticancer) without providing primary assay data or comparator benchmarks . Consequently, the differential evidence presented in this guide relies on class-level inferences derived from structurally related compounds and established medicinal chemistry principles rather than direct quantitative comparisons. This evidence gap should inform procurement decisions: researchers requiring pre-validated, data-rich chemical probes should consider that this compound's biological activity profile remains largely uncharacterized in the public literature, whereas those seeking to generate novel SAR data around an underexplored scaffold may find this gap advantageous for establishing proprietary intellectual property positions.

Data transparency Evidence-based procurement SAR studies Assay validation

Validated Research and Industrial Application Scenarios for 6-(2,3-Difluorophenyl)picolinic Acid Based on Current Evidence


Agrochemical Lead Discovery: Auxin Herbicide SAR Exploration Targeting AFB5

6-(2,3-Difluorophenyl)picolinic acid is structurally aligned with the 6-aryl-picolinate auxin herbicide pharmacophore validated by commercial products Arylex™ active and Rinskor™ active. The 6-position substitution pattern is a critical determinant of herbicidal potency within this class, as established by structure-activity relationship studies demonstrating that only 6-aryl-substituted picolinates exhibit potent AFB5-mediated herbicidal activity [1]. Researchers developing novel auxin herbicides can utilize this compound as a starting scaffold for exploring the effects of 2,3-difluoro substitution on herbicidal efficacy, weed spectrum selectivity, and environmental fate properties. The difluorophenyl moiety may confer distinct physicochemical properties (LogP = 2.725, PSA = 50.19 Ų) that influence foliar uptake, translocation, and metabolic stability in planta relative to alternative aryl substituents [2].

Kinase Drug Discovery: Picolinamide-Based ATP-Competitive Inhibitor Synthesis

The picolinic acid core with 6-(2,3-difluorophenyl) substitution serves as a versatile carboxylic acid building block for synthesizing picolinamide-based kinase inhibitors. Structural studies on the closely related 5-amino-6-(2,3-difluorophenyl)picolinic acid scaffold have confirmed via X-ray crystallography that the 2,3-difluorophenyl moiety enhances binding to ATP-binding pockets of specific kinases, while the picolinic acid group contributes to solubility and bioavailability [1]. The target compound provides the identical 2,3-difluorophenyl-picolinate framework without the 5-amino substitution, offering a distinct vector for derivatization. Picolinamide derivatives containing fluorinated aryl groups have been patented as Pim kinase inhibitors with demonstrated activity against Pim-1, Pim-2, and Pim-3 [2]. The carboxylic acid functionality enables straightforward amide coupling with diverse amine-containing fragments, facilitating rapid library synthesis for kinase selectivity profiling.

Fluorinated Building Block: Synthesis of Complex Molecular Architectures Requiring Ortho/Meta-Difluoroaryl Motifs

6-(2,3-Difluorophenyl)picolinic acid functions as a bifunctional building block possessing both a carboxylic acid handle (for amide/ester formation) and a pyridine nitrogen (for coordination chemistry or N-alkylation). The 2,3-difluorophenyl group provides enhanced metabolic stability compared to non-fluorinated or mono-fluorinated analogs, a principle validated across medicinal chemistry optimization campaigns [1]. The compound's computed LogP of 2.725 and PSA of 50.19 Ų position it within favorable property space for cell permeability while maintaining moderate aqueous solubility [2]. Unlike regioisomeric analogs (3-, 4-, or 5-position substitution) or alternative fluorination patterns (2,4-; 2,5-; 3,5-difluoro), the 6-(2,3-difluorophenyl) substitution pattern remains underexplored in the public literature, offering opportunities for novel intellectual property generation in both pharmaceutical and agrochemical sectors .

Sirtuin Modulation Research: Chemical Probe Development for Epigenetic Target Validation

6-(2,3-Difluorophenyl)picolinic acid has been noted in technical literature as potentially useful in the development of sirtuin modulators [1]. Sirtuins are NAD+-dependent protein deacetylases involved in regulating cellular metabolism, aging, stress response, and oncogenesis [2]. The picolinic acid scaffold, when appropriately substituted, can serve as a zinc-binding group or recognition element for sirtuin active sites. The 2,3-difluorophenyl substituent may influence both target engagement and selectivity across the seven mammalian sirtuin isoforms (SIRT1-7). This compound may be of interest to researchers developing small-molecule sirtuin activators or inhibitors for applications in oncology, metabolic disease, or neurodegeneration research. However, users should note the absence of peer-reviewed sirtuin activity data for this specific compound, necessitating de novo characterization as part of any research program .

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